molecular formula C8H12NO5PS2 B1669691 Cythioate CAS No. 115-93-5

Cythioate

Cat. No.: B1669691
CAS No.: 115-93-5
M. Wt: 297.3 g/mol
InChI Key: BSBSDQUZDZXGFN-UHFFFAOYSA-N
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Description

Cythioate is an organothiophosphate compound primarily used as an insecticide and anthelmintic. It is known for its effectiveness in controlling flea infestations in veterinary applications. The chemical structure of this compound is O,O-Dimethyl O-(4-sulfamoylphenyl) phosphorothioate, and it has been marketed under trade names such as Cyflee and Proban .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cythioate can be synthesized through the reaction of O,O-dimethyl phosphorochloridothioate with 4-aminobenzenesulfonamide. The reaction typically occurs in the presence of a base such as pyridine, which facilitates the nucleophilic substitution reaction. The reaction conditions often involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification of the product through recrystallization or distillation to achieve the desired purity levels. The final product is then formulated into various insecticidal preparations for commercial use .

Chemical Reactions Analysis

Types of Reactions: Cythioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cythioate has diverse applications in scientific research, including:

Mechanism of Action

Cythioate exerts its effects primarily through the inhibition of cholinesterase enzymes. By inhibiting these enzymes, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at nerve synapses. This results in continuous nerve stimulation, causing paralysis and death of the target pests. The molecular targets include acetylcholinesterase and butyrylcholinesterase enzymes .

Comparison with Similar Compounds

Cythioate belongs to the class of organothiophosphate compounds, similar to other insecticides such as:

    Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

    Parathion: A more toxic organophosphate insecticide used in agricultural applications.

    Diazinon: An organophosphate insecticide with broader applications in pest control.

Uniqueness: this compound is unique in its specific use for veterinary applications, particularly in controlling flea infestations in pets. Its relatively lower toxicity compared to other organophosphates makes it suitable for use in domestic animals .

Properties

IUPAC Name

4-dimethoxyphosphinothioyloxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO5PS2/c1-12-15(16,13-2)14-7-3-5-8(6-4-7)17(9,10)11/h3-6H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBSDQUZDZXGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041828
Record name Cythioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-93-5
Record name Cythioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cythioate [BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cythioate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11392
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Record name CYTHIOATE
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Record name Phosphorothioic acid, O-[4-(aminosulfonyl)phenyl] O,O-dimethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cythioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-dimethyl O-(4-sulphamoylphenyl) thiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.742
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Record name CYTHIOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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